molecular formula C20H26FN3O2 B12170788 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide

Cat. No.: B12170788
M. Wt: 359.4 g/mol
InChI Key: LORNHINHRHGGSQ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is a compound belonging to the class of pyridazinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazinone derivatives, including 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide, typically involves the formation of the pyridazinone core followed by the introduction of various substituents. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring. Subsequent functionalization can be achieved through various organic reactions such as alkylation, acylation, and halogenation .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide

Uniqueness

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-fluorophenyl group and the 6-methylheptan-2-yl chain may confer distinct properties compared to other pyridazinone derivatives .

Properties

Molecular Formula

C20H26FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide

InChI

InChI=1S/C20H26FN3O2/c1-14(2)5-4-6-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-7-9-17(21)10-8-16/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,25)

InChI Key

LORNHINHRHGGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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